4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-iodo-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLSZIZAGABEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2C=N1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 3 Iodo 1h Pyrazolo 3,4 C Pyridine and Advanced Precursors
Regioselective Halogenation Approaches for Introducing Bromine and Iodine
Sequential Halogenation Strategies for Specific Positions
The synthesis of 4-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine can be envisioned through a sequential halogenation approach starting from the parent 1H-pyrazolo[3,4-c]pyridine. The relative reactivity of the pyrazole (B372694) and pyridine (B92270) rings, as well as the directing effects of existing substituents, will govern the order and position of halogen introduction. Generally, the pyrazole ring is more electron-rich and thus more susceptible to electrophilic substitution than the pyridine ring.
A plausible synthetic route would involve the initial iodination at the C3 position of the pyrazole ring, followed by bromination at the C4 position of the pyridine ring. Alternatively, bromination of the pyridine ring could precede the iodination of the pyrazole moiety. The choice of reagents and reaction conditions is crucial for achieving high regioselectivity.
Oxidative Halogenation Protocols utilizing Reagents like Iodine or N-Bromosuccinimide (NBS)
Oxidative halogenation provides a powerful method for the introduction of halogen atoms onto heterocyclic systems. Reagents such as iodine (I₂) and N-Bromosuccinimide (NBS) are commonly employed for this purpose. In the context of synthesizing halogenated pyrazolopyridines, these reagents can be used to achieve C-H functionalization. For instance, a cascade 6-endo-dig cyclization reaction has been developed for the synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines using iodine or NBS. beilstein-journals.org While this applies to a different isomer, the principle of using these reagents for the halogenation of the pyrazolopyridine scaffold is relevant.
The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Br, I, Cl) has been demonstrated as an effective metal-free protocol for synthesizing 4-halogenated pyrazole derivatives. beilstein-archives.org This highlights the utility of NXS reagents for the halogenation of the pyrazole ring system.
ICl-Induced Dehydration/Iodination for Pyrazole Derivatives
A novel and selective method for the synthesis of 4-iodopyrazoles involves an iodine monochloride (ICl)-induced dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. nih.govwikipedia.orgresearchgate.net This reaction proceeds at room temperature in the presence of a base such as lithium carbonate (Li₂CO₃) to neutralize the in situ generated HCl. nih.govwikipedia.org This methodology offers a selective route to 1-acyl-4-iodopyrazoles in moderate to excellent yields. wikipedia.org Although this method has been reported for pyrazole precursors rather than the fused pyrazolo[3,4-c]pyridine system, it represents an advanced strategy for introducing iodine at the C4 position of a pyrazole ring, which could be adapted for precursors to the target molecule.
The optimized conditions for this transformation typically involve stirring the hydroxy-pyrazole precursor with three equivalents of ICl and two equivalents of Li₂CO₃ in dichloromethane at room temperature. nih.gov
Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffolds as Versatile Intermediates
The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds is a key strategic step, as the halogen atom at the C5 position can serve as a handle for further functionalization through various cross-coupling reactions. A recently developed method describes the synthesis of 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridine. researchgate.net
Diazotization and Halide Substitution Procedures
The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines can be achieved from an appropriate amino-substituted precursor via a diazotization reaction followed by a halide substitution, a sequence often referred to as the Sandmeyer reaction. wikipedia.orgresearchgate.net The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide via the formation of a diazonium salt intermediate in the presence of a copper(I) halide. nih.govwikipedia.org
In a specific example for the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine and 5-bromo-1H-pyrazolo[3,4-c]pyridine, the reaction is initiated with sodium nitrite (NaNO₂) and acetic anhydride in dichloroethane, with the reaction temperature progressing from room temperature to 90°C over 20 hours. This is followed by treatment with sodium methoxide in methanol at room temperature for one hour. researchgate.net This procedure suggests the in situ formation of a diazonium species from an amino precursor, which is subsequently displaced by a halide.
Optimization of Reaction Conditions for Yield and Selectivity
The yield and selectivity of the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines are highly dependent on the reaction conditions. Key parameters to optimize include the temperature, reaction time, and the choice of reagents. For the diazotization and halide substitution, careful control of the temperature is critical, as diazonium salts can be unstable. nih.gov
In the reported synthesis of 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridine, a prolonged reaction time of 20 hours with a gradual increase in temperature was employed for the first step, indicating that the reaction kinetics may be slow. researchgate.net The subsequent step with sodium methoxide suggests a final transformation or deprotection step to yield the desired product. The optimization of these conditions would involve systematically varying the temperature profiles, reaction times, and concentrations of reagents to maximize the yield of the target 5-halopyrazolopyridine.
Late-Stage Regioselective Functionalization Techniques
Once the dihalogenated this compound or its precursors are synthesized, late-stage functionalization can be employed to introduce further molecular diversity. The halogen atoms at the C3, C4, and C5 positions serve as versatile handles for various transformations.
A study on the vectorial functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds demonstrates the potential for selective elaboration at multiple positions. researchgate.net The C3 position can be functionalized through a tandem borylation and Suzuki-Miyaura cross-coupling reaction. The C5 position, bearing a halogen, is amenable to palladium-catalyzed Buchwald-Hartwig amination. Furthermore, the C7 position can be selectively metalated using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidine) followed by reaction with various electrophiles or transmetalation for Negishi cross-coupling. researchgate.net
These late-stage functionalization techniques allow for the precise installation of different substituents around the pyrazolo[3,4-c]pyridine core, enabling the synthesis of a diverse library of compounds for various applications.
Data Tables
Table 1: Reaction Conditions for the Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines researchgate.net
| Step | Reagents and Conditions | Product |
| 1 | NaNO₂, Ac₂O, DCE, rt – 90 °C, 20 h | Intermediate |
| 2 | MeOH, NaOMe, rt, 1 h | 5-Chloro-1H-pyrazolo[3,4-c]pyridine or 5-Bromo-1H-pyrazolo[3,4-c]pyridine |
Table 2: Examples of Late-Stage Functionalization of 1H-pyrazolo[3,4-c]pyridine Derivatives researchgate.net
| Position | Reaction Type | Reagents and Conditions |
| C3 | Tandem Borylation/Suzuki-Miyaura | 1) [Ir(COD)OMe]₂, dtbpy, B₂pin₂, MTBE, 100 °C, MW; 2) Ar-X, Pd(dppf)Cl₂, Cs₂CO₃, DMAc, 120 °C, MW |
| C5 | Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, rac-BINAP, NaOtBu |
| C7 | Metalation/Electrophilic Quench | 1) TMPMgCl·LiCl, THF, -40 °C; 2) Electrophile (e.g., I₂) |
| C7 | Metalation/Negishi Coupling | 1) TMPMgCl·LiCl, THF; 2) ZnCl₂; 3) Ar-X, Pd catalyst |
C-H Activation and Arylation at Specific Positions
Once the this compound scaffold is obtained, further functionalization can be achieved through C-H activation and arylation. This modern synthetic strategy allows for the direct formation of carbon-carbon bonds, offering an atom-economical route to novel derivatives. The presence of two halogen atoms on the pyrazolopyridine ring significantly influences the reactivity and regioselectivity of C-H activation.
Palladium-catalyzed direct arylation is a powerful tool for the functionalization of heteroaromatic compounds acs.orgpitt.edu. In the case of this compound, the most likely positions for C-H activation would be the remaining C-H bonds on the pyridine and pyrazole rings. The electronic properties of the dihalogenated system, with the electron-withdrawing nature of the halogens, will likely direct the arylation to specific sites.
The regioselectivity of C-H functionalization on the pyridine core is a well-studied area. For pyridine and its derivatives, C-H activation can be directed to various positions depending on the directing groups and reaction conditions nih.govmdpi.comnih.gov. In the absence of a strong directing group, the intrinsic electronic properties of the dihalogenated pyrazolopyridine ring will govern the outcome of the arylation.
It is anticipated that the C-H bond at the C7 position would be a primary target for arylation due to its position on the pyridine ring. The reaction would typically employ a palladium catalyst, a suitable ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene), a base, and an aryl halide as the coupling partner.
| Reaction Type | Catalyst/Reagents | Potential Position of Functionalization | Key Considerations |
|---|---|---|---|
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃), Aryl Halide | C7-H | The electronic effects of the bromo and iodo substituents will influence the reactivity and regioselectivity. The steric hindrance around the C-H bonds is also a crucial factor. |
| Iridium-Catalyzed C-H Borylation | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | C7-H | This reaction would introduce a boronic ester, which can then be used in subsequent Suzuki-Miyaura cross-coupling reactions to introduce a wide range of aryl or heteroaryl groups. |
Purification and Isolation Methodologies for Complex Halogenated Heterocycles
The purification and isolation of complex halogenated heterocycles like this compound are critical steps to obtain the compound in high purity for subsequent applications. The presence of multiple halogen atoms and the nitrogen-containing heterocyclic core imparts specific physicochemical properties that must be considered during purification.
Crystallization is a primary and highly effective method for the purification of solid organic compounds rochester.eduresearchgate.net. The choice of solvent is crucial for successful crystallization. A suitable solvent system will dissolve the crude product at an elevated temperature and allow for the formation of well-defined crystals upon cooling, leaving impurities in the mother liquor. For polyhalogenated aromatic compounds, a range of organic solvents should be screened to find the optimal conditions.
| Solvent/Solvent System | Rationale | Potential Outcome |
|---|---|---|
| Ethanol/Water | Ethanol can dissolve the compound, while the addition of water as an anti-solvent can induce crystallization. | Good for compounds with moderate polarity. |
| Dichloromethane/Hexane | Dichloromethane is a good solvent for many organic compounds, and hexane can act as an anti-solvent. | Effective for less polar compounds. |
| Toluene | Can be effective for aromatic compounds at elevated temperatures. | May require slow cooling for optimal crystal growth. |
Chromatography is another indispensable technique for the purification of complex organic molecules. Column chromatography using silica gel or alumina as the stationary phase is commonly employed. The choice of the mobile phase (eluent) is determined by the polarity of the compound and the impurities to be separated. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective in separating compounds with different polarities.
For highly complex mixtures or for obtaining analytical-grade purity, High-Performance Liquid Chromatography (HPLC) can be utilized. Reverse-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is particularly suitable for the purification of aromatic and heterocyclic compounds.
Following purification, the identity and purity of this compound must be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Chemical Reactivity and Advanced Derivatization of 4 Bromo 3 Iodo 1h Pyrazolo 3,4 C Pyridine
Differential Reactivity Profiles of Bromine and Iodine Substituents in Cross-Coupling Reactions
The primary driver for the synthetic utility of 4-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine is the differential reactivity of the iodine and bromine substituents in palladium-catalyzed cross-coupling reactions. This reactivity is governed by the relative bond dissociation energies of the C–X bonds and their propensity to undergo oxidative addition to a low-valent palladium center, which is the initial and often rate-determining step in the catalytic cycle. libretexts.org The established order of reactivity for aryl halides is I > Br > OTf > Cl > F. libretexts.org
Consequently, the C-I bond at the 3-position is significantly more reactive than the C-Br bond at the 4-position. This reactivity difference enables chemoselective functionalization at the C-3 position while leaving the C-4 bromine atom intact for subsequent transformations. This orthogonal reactivity has been demonstrated in related di-substituted systems, such as 2-bromo-4-iodo-quinoline, where Sonogashira coupling occurs exclusively at the iodo-substituted position. libretexts.org Studies on the direct C-H arylation of N-protected 4-bromo- and 4-iodopyrazoles at the C-5 position have shown that the C-halogen bonds remain untouched, highlighting their availability for subsequent, selective cross-coupling reactions. rsc.orgrsc.org This inherent difference in reactivity allows for a programmed, site-selective introduction of various substituents.
While the primary pathway in cross-coupling is the desired C-C, C-N, or C-S bond formation, side reactions such as dehalogenation (hydrodehalogenation) can occur, where the halogen is replaced by a hydrogen atom. The propensity for dehalogenation is also linked to the reactivity of the C-X bond. The more reactive C-I bond, while facilitating faster oxidative addition, can also lead to a higher incidence of undesired side reactions under certain conditions.
In the context of related heterocyclic systems, competing reactions have been observed. For instance, in the Buchwald-Hartwig amination of 4-bromo-1H-1-tritylpyrazole with certain amines, β-hydride elimination from the palladium complex was identified as a competing process leading to low yields. nih.gov While not direct dehalogenation of the starting material, such pathways reflect the complexities of the catalytic cycle where the stability of organopalladium intermediates plays a crucial role. The greater reactivity of the C-I bond means that the corresponding organopalladium(II) intermediate is formed more readily, and its subsequent reaction pathway (reductive elimination vs. side reactions) is highly dependent on the specific reaction conditions, ligands, and substrates involved.
Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation
Palladium-catalyzed reactions are central to the derivatization of this compound, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov Given the higher reactivity of the C-I bond, this compound undergoes selective Suzuki-Miyaura coupling at the C-3 position. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups. nih.govrsc.org Studies on related halopyrazoles have shown that 3-bromopyrazoles react more readily than 4-bromopyrazoles, further supporting the expectation of high selectivity for the C-3 position in the title compound. nih.gov The reaction tolerates a broad range of functional groups and reaction conditions can be tuned by the choice of catalyst, ligand, base, and solvent. libretexts.org
| Catalyst | Ligand | Base | Solvent | Typical Temp (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ (internal) | Na₂CO₃, K₂CO₃ | Toluene, Dioxane, DMF | 80-110 |
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Toluene, THF | RT-100 |
| Pd₂(dba)₃ | RuPhos, BrettPhos | Cs₂CO₃ | Dioxane/H₂O | 80-110 |
| Pd(dppf)Cl₂ | dppf (internal) | KOAc, K₂CO₃ | DMF, DME | 80-100 |
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper(I) salts, although copper-free versions have been developed. wikipedia.orgnih.gov For this compound, the Sonogashira reaction provides a direct route to 3-alkynyl derivatives. The high reactivity of the C-I bond ensures that the coupling occurs selectively at the C-3 position. libretexts.org This reaction is instrumental in creating extended π-conjugated systems and introducing rigid linear linkers into molecules. The reaction proceeds under mild conditions and tolerates a variety of functional groups. wikipedia.orgorganic-chemistry.org
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Typical Temp (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N, DIPEA | THF, DMF | RT-60 |
| Pd(OAc)₂ | CuI | Piperidine, Pyrrolidine | Toluene, MeCN | RT-80 |
| Pd(PPh₃)₄ | CuI | n-BuNH₂ | Benzene, Dioxane | RT-70 |
| [DTBNpP]Pd(crotyl)Cl | None (Copper-free) | TMP | DMSO | RT-60 |
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.org As with other cross-coupling reactions, the reactivity order I > Br dictates that the Heck reaction will occur preferentially at the C-3 position of this compound. This allows for the synthesis of 3-vinyl-substituted pyrazolo[3,4-c]pyridines, which are versatile intermediates for further synthetic elaborations. A variety of phosphine (B1218219) and phosphine-free palladium catalysts can be employed for this transformation. organic-chemistry.orgresearchgate.net
| Catalyst | Ligand (if any) | Base | Solvent | Typical Temp (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF, MeCN | 80-120 |
| PdCl₂(PPh₃)₂ | PPh₃ (internal) | KOAc, NaOAc | DMA, NMP | 100-140 |
| Pd/C | None | K₂CO₃ | DMF, H₂O | 100-130 |
| Pd(dba)₂ | PCy₃ | Cs₂CO₃ | Dioxane | 100-120 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine. organic-chemistry.orglibretexts.org The outline specifies functionalization at the C-5 position, which, unlike the C-3 and C-4 positions, is not halogenated. This points towards a palladium-catalyzed C-H activation/amination reaction.
While direct C-H amination is less common than C-H arylation, studies have demonstrated the feasibility of C-H functionalization at the C-5 position of related pyrazole (B372694) systems. For example, the palladium-catalyzed direct arylation of N-protected 4-bromo- and 4-iodopyrazoles occurs selectively at the C-5 position using a simple phosphine-free Pd(OAc)₂ catalyst system. rsc.orgrsc.org This reaction proceeds without cleavage of the C-Br or C-I bonds, showcasing the higher reactivity of the C-H bond at this position under specific catalytic conditions. rsc.org It is plausible that these conditions could be adapted for a direct C-H amination reaction at the C-5 position of this compound, providing a novel route to 5-amino derivatives.
Alternatively, a stepwise approach could be envisioned where the C-3 and C-4 positions are first functionalized, followed by a C-H amination at C-5. The standard Buchwald-Hartwig reaction would target the halogenated positions, with the C-4 bromine being the target after selective reaction at the C-3 iodine. This has been demonstrated in the amination of 4-bromo-1H-1-tritylpyrazole. nih.govresearchgate.net
| Catalyst | Ligand | Base | Reaction Type | Target Position |
|---|---|---|---|---|
| Pd(OAc)₂ | None (for arylation) | KOAc | Direct C-H Arylation | C-5 |
| Pd(dba)₂ | tBuDavePhos | NaOtBu | C-X Amination | C-4 (or C-3) |
| Pd₂(dba)₃ | XPhos, RuPhos | LiHMDS, K₃PO₄ | C-X Amination | C-4 (or C-3) |
Negishi Cross-Coupling via Transmetalation at C-7
The C-7 position of the pyrazolo[3,4-c]pyridine scaffold can be effectively arylated through a Negishi cross-coupling reaction. rsc.org This powerful carbon-carbon bond-forming reaction utilizes an organozinc reagent, which is typically generated in situ via transmetalation from a more reactive organometallic precursor. wikipedia.org In the case of the pyrazolo[3,4-c]pyridine system, an organomagnesium species is first formed by selective deprotonation at C-7. rsc.org
This organomagnesium intermediate is then treated with zinc chloride (ZnCl₂) to generate the corresponding organozinc species. rsc.org This transmetalation step is crucial as organozinc reagents exhibit excellent functional group tolerance and are highly effective in palladium-catalyzed cross-coupling reactions. wikipedia.org The subsequent palladium-catalyzed Negishi coupling with various aryl halides proceeds efficiently, affording a range of C-7 arylated pyrazolo[3,4-c]pyridines in good yields, typically ranging from 71–83%. rsc.org This two-step, one-pot sequence involving selective metalation, transmetalation, and Negishi coupling demonstrates a robust strategy for elaborating the pyridine (B92270) portion of the scaffold. rsc.org
Selective Metalation and Electrophilic Trapping at C-7 using Reagents like TMPMgCl·LiCl
Regioselective functionalization at the C-7 position is achieved through a directed deproto-metalation strategy using a highly selective, non-nucleophilic base. rsc.org The reagent of choice for this transformation is 2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride (TMPMgCl·LiCl), which is known for its ability to selectively deprotonate even sensitive heterocyclic systems. rsc.orgnih.gov
For this reaction to be successful and regioselective at C-7, the pyrazole nitrogen at the N-1 position must first be protected, for example, with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. rsc.org The treatment of N-1 SEM-protected this compound with TMPMgCl·LiCl results in clean deprotonation at the C-7 position. rsc.org The efficiency of this magnesiation is highly dependent on temperature, with optimal results observed at -40 °C. rsc.org
The resulting C-7 organomagnesium intermediate is a versatile nucleophile that can be trapped with a wide array of electrophiles. rsc.org This allows for the introduction of various functional groups at this position. For instance, quenching the reaction with iodine furnishes the C-7 iodo product. rsc.orgresearchgate.net Other successful electrophiles include aldehydes, diphenyl disulfide, and dimethylformamide (DMF), providing the corresponding alcohol, thioether, and aldehyde derivatives in yields between 48% and 66%. rsc.org Interestingly, the regioselectivity is controlled by the position of the N-protecting group; if the N-2 position is protected with a SEM group instead, TMPMgCl·LiCl treatment directs metalation to the C-3 position. rsc.org
N-Functionalization Strategies at N-1 and N-2 Positions
The two nitrogen atoms within the pyrazole ring (N-1 and N-2) offer additional vectors for molecular elaboration. rsc.orgrsc.org Accessing these sites is critical for modulating the compound's physicochemical properties and biological activity. The primary methods for achieving this are through selective protection-group chemistry and direct N-alkylation reactions. rsc.orgrsc.org
The ability to selectively protect one of the two pyrazole nitrogens is fundamental to controlling the regiochemical outcome of subsequent reactions. rsc.org Drawing on precedents from indazole chemistry, reaction conditions can be tailored to selectively introduce a protecting group at either the N-1 or N-2 position. rsc.org
As previously mentioned, the choice of N-protection dictates the site of C-H metalation. rsc.org The use of SEM-Cl allows for the installation of the SEM protecting group, and its position governs the reactivity of the heterocyclic core. rsc.org For example, an N-1 SEM-protected scaffold directs metalation to C-7, while an N-2 SEM-protected scaffold directs it to C-3. rsc.org In other related pyrazolopyridine systems, such as pyrazolo[3,4-b]pyridine, the p-methoxybenzyl (PMB) group has been used effectively to protect the pyrazole nitrogen during multi-step syntheses. nih.gov This highlights the importance of strategic protection to enable complex, multi-step functionalization sequences.
Direct alkylation of the N-1 and N-2 positions is a key strategy for introducing structural diversity into the pyrazolo[3,4-c]pyridine core. rsc.orgrsc.org This functionalization approach is an integral part of creating libraries of compounds for applications such as fragment-based drug discovery, where modifying the hydrogen-bonding properties and steric profile of the nitrogen atoms is essential. rsc.orgrsc.org While the pyrazole moiety presents two potential sites for alkylation, leading to mixtures of N-1 and N-2 isomers, specific reaction conditions can be developed to favor one regioisomer over the other. This selective N-alkylation is a cornerstone of the "vectorial functionalisation" approach for this scaffold. rsc.org
Other Functional Group Transformations
The pyrazolopyridine core is a relatively stable aromatic system. Information regarding the direct oxidation or reduction of the pre-formed this compound heterocyclic core is not extensively detailed in the reviewed literature. However, an oxidation step is often integral to the synthesis of the pyrazolopyridine ring system itself. mdpi.com In several synthetic routes that build the pyridine ring onto a pre-existing pyrazole, the final step is a spontaneous oxidation to form the aromatic product. mdpi.com This aromatization is thought to occur via atmospheric oxygen or, alternatively, through a disproportionation mechanism that would yield both oxidized (the desired pyrazolopyridine) and reduced products. mdpi.com Additionally, specific catalytic methods, such as a "cooperative vinylogous anomeric-based oxidation" (CVABO), have been employed in the synthesis of related pyrazolo[3,4-b]pyridines. nih.gov
Regioselective Alkylation Reactions
The strategic alkylation of the pyrazolo[3,4-c]pyridine core is a critical step in the elaboration of this scaffold for various applications, including fragment-based drug discovery. The presence of two nitrogen atoms (N-1 and N-2) in the pyrazole ring presents a challenge for regioselectivity. However, research has demonstrated that selective functionalization of either nitrogen is achievable by carefully tailoring reaction conditions and employing specific protecting group strategies. rsc.orgworktribe.com
Studies on 5-halo-1H-pyrazolo[3,4-c]pyridines have provided significant insights into controlling the regioselectivity of N-alkylation. rsc.orgworktribe.com The choice of protecting group and the reaction conditions are paramount in directing the substitution to either the N-1 or N-2 position. For instance, mesylation (Ms) of the scaffold has been shown to selectively afford the N-1 protected product. worktribe.com On the other hand, the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group can facilitate functionalization at the N-2 position.
The selective protection of the nitrogen atoms is the first step toward controlled, regioselective alkylation. Once one nitrogen is protected, the other becomes available for alkylation. Subsequent deprotection then yields the desired N-alkylated pyrazolo[3,4-c]pyridine. This methodology allows for the synthesis of distinct N-1 or N-2 alkylated isomers, which is crucial for exploring the structure-activity relationship of derivatives.
An example of this tailored approach involves the protection of the pyrazole moiety, followed by functionalization at other sites, and then subsequent N-alkylation. A general scheme for the selective N-protection of a 5-bromo-1H-pyrazolo[3,4-c]pyridine scaffold is presented in the table below, showcasing the conditions leading to either N-1 or N-2 functionalization.
Table 1: Conditions for Regioselective N-Functionalization of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
| Reagent/Catalyst | Solvent | Temperature | Position | Yield (%) | Reference |
|---|---|---|---|---|---|
| MsCl, Et3N | DCM | 0 °C to rt | N-1 | 92 | worktribe.com |
| SEMCl, NaH | DMF | 0 °C to rt | N-2 | 87 | rsc.org |
| Boc2O, DMAP | THF | rt | N-1 | 75 | rsc.org |
This table is generated based on data for the related 5-bromo-1H-pyrazolo[3,4-c]pyridine scaffold as a model for the reactivity of the this compound core.
Investigation of Stereo- and Regioselective Transformations of the Core Scaffold
The advanced derivatization of the this compound core extends beyond N-alkylation to include a variety of regioselective transformations at the carbon atoms of the bicyclic system. These reactions are essential for creating a diverse library of compounds with distinct three-dimensional structures for biological screening. While extensive research into the regioselective functionalization of the pyrazolo[3,4-c]pyridine scaffold has been conducted, specific studies detailing stereoselective transformations are not widely available in the current scientific literature.
The halogen substituents at the C-3 (iodo) and C-4 (bromo) positions of the title compound are strategically placed to allow for a range of regioselective cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds can be exploited to achieve selective functionalization. Generally, the C-I bond is more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings, allowing for the introduction of a substituent at the C-3 position while leaving the C-4 bromo group intact for subsequent transformations.
Furthermore, research on related 5-halo-pyrazolo[3,4-c]pyridines has demonstrated the feasibility of other regioselective reactions. rsc.orgworktribe.comrsc.org These include:
C-3 Functionalization: Iridium-catalyzed C-H borylation has been shown to occur regioselectively at the C-3 position, which can then be used in tandem Suzuki-Miyaura cross-coupling reactions. rsc.orgworktribe.com
C-5 Functionalization: Palladium-catalyzed Buchwald-Hartwig amination has been successfully employed for the introduction of amino groups at the C-5 position. rsc.orgrsc.org
C-7 Functionalization: Selective metallation at the C-7 position using reagents like TMPMgCl·LiCl, followed by trapping with an electrophile or transmetalation for Negishi cross-coupling, provides another avenue for vectorial functionalization. rsc.orgrsc.org
These documented regioselective transformations highlight the versatility of the pyrazolo[3,4-c]pyridine scaffold for chemical elaboration. However, the development of stereoselective methods, which would allow for the control of chirality in the final products, remains an area for future investigation.
Applications in Advanced Organic Synthesis and Pre Clinical Drug Discovery Research
Utilization as a Versatile Synthetic Building Block for Complex Architectures
The di-halogenated nature of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine makes it an exceptionally valuable and versatile building block in advanced organic synthesis. The differential reactivity of the iodine and bromine substituents allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This enables chemists to introduce different molecular fragments at specific positions on the heterocyclic core in a controlled manner.
Research into the functionalization of related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds highlights the concept of "vectorial elaboration," where different parts of the molecule can be independently modified. rsc.org This includes:
N-1 and N-2 positions: These can be selectively alkylated or protected, allowing for further directed chemistry. rsc.org
C-3 position: The iodo group, being more reactive, can be selectively targeted for modifications such as Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups. researchgate.netnih.gov
C-4 position (Bromo group): The bromo group can subsequently be functionalized, for instance, through Buchwald-Hartwig amination to install various amine substituents. rsc.org
C-7 position: This position can be accessed through selective metalation using reagents like TMPMgCl·LiCl, followed by reaction with electrophiles or transmetalation for Negishi cross-coupling. rsc.org
This ability to perform late-stage, vectorially diverse functionalization makes this compound a powerful intermediate for constructing complex, multi-substituted molecules with precise architectural control. rsc.org
Role in Fragment-Based Drug Discovery (FBDD) Programs
Fragment-Based Drug Discovery (FBDD) has emerged as a major strategy for identifying and developing new drug leads. This approach begins by screening small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. rsc.org These initial hits are then optimized and elaborated into more potent lead compounds.
Heterocyclic compounds like this compound are considered ideal starting points for FBDD programs. rsc.org The core pyrazolo[3,4-c]pyridine scaffold is structurally similar to purine (B94841), a key component of many biological processes, increasing the likelihood of it binding to purine-binding pockets in cellular proteins like kinases. rsc.org
The true utility of this compound in FBDD lies in its potential for fragment elaboration, which emulates a hit-to-lead pathway. rsc.org Once the core fragment is identified as a "hit," its multiple functionalization vectors (as described in section 4.1) allow medicinal chemists to systematically "grow" the molecule. By adding different chemical groups at the N-1, C-3, C-4, and C-7 positions, the fragment can be elaborated to improve its binding affinity and selectivity for the target protein. rsc.org For example, a Suzuki coupling at the C-3 position followed by a Buchwald-Hartwig amination at the C-4 position demonstrates a clear, multi-step strategy for evolving a simple fragment into a more complex and potent lead candidate. rsc.org
The capacity for selective, multi-vector functionalization makes this compound an excellent starting material for generating diverse compound libraries. By applying a range of reaction partners in sequential cross-coupling reactions, a vast number of unique derivatives can be synthesized from this single precursor. For instance, using ten different boronic acids in a Suzuki reaction at the C-3 position, followed by reacting each of the ten products with ten different amines in a Buchwald-Hartwig reaction at the C-4 position, would rapidly generate a library of one hundred distinct molecules. This combinatorial approach is crucial for systematically exploring the structure-activity relationship (SAR) and identifying compounds with optimal biological activity. researchgate.netnih.gov
Exploration of Potential In Vitro Biological Activities
Derivatives of the pyrazolopyridine scaffold have been extensively investigated for their potential as therapeutic agents, particularly in oncology. The structural mimicry of purine makes them prime candidates for inhibitors of enzymes that bind ATP, such as protein kinases. researchgate.netnih.govnih.gov
The pyrazolopyridine scaffold is a privileged structure in the design of kinase inhibitors. nih.govnih.gov Several classes of pyrazolopyridine and related pyrazolopyrimidine derivatives have demonstrated potent inhibitory activity against key kinases involved in cell cycle regulation and inflammatory signaling.
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. nih.govtandfonline.com Numerous studies have shown that derivatives of related scaffolds like pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine are potent CDK2 inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.govnih.govrsc.org These inhibitors typically function by occupying the ATP-binding site of the kinase, forming crucial hydrogen bonds with backbone residues like Leu83. nih.gov For instance, certain pyrazolo[3,4-b]pyridine derivatives inhibit the CDK2/cyclin A2 complex with IC₅₀ values as low as 0.24 µM. nih.gov
p38α MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is central to inflammatory responses, and its inhibition is a therapeutic target for chronic inflammatory diseases. nih.gov Derivatives of pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of p38α kinase, with IC₅₀ values as low as 0.13 µM. nih.gov A docking study of these compounds showed a binding mode comparable to other known p38 MAPK inhibitors. nih.gov
Given that this compound is a key precursor for such molecules, it represents a foundational element in the development of new kinase inhibitors.
Reflecting their potential as kinase inhibitors, derivatives synthesized from pyrazolopyridine scaffolds have shown significant antiproliferative and cytotoxic activity against a panel of human cancer cell lines.
A study on 2H-pyrazolo[4,3-c]pyridines, a regioisomer of the title compound's scaffold, demonstrated potent activity against leukemia and breast cancer cell lines. nih.govktu.edu The most active compound, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, displayed GI₅₀ values of 1.5 µM, 2.4 µM, and 1.6 µM against MV4-11, K562, and MCF-7 cells, respectively. nih.gov Similarly, derivatives of the related pyrazolo[3,4-d]pyrimidine scaffold have shown exceptional potency, with IC₅₀ values as low as 6 nM against the HCT-116 colon cancer cell line and 45 nM against the MCF-7 breast cancer line. nih.gov Another study on pyrazolo[1,5-a]pyrimidines found a derivative with an IC₅₀ of 0.14 µM against the HepG-2 liver cancer cell line. ekb.eg Furthermore, certain pyrazolo[3,4-b]pyridine derivatives have been shown to significantly inhibit the proliferation of MV4-11 cells. nih.gov
These findings underscore the therapeutic potential of compounds derived from the pyrazolopyridine core. The table below summarizes the reported in vitro antiproliferative activities of various pyrazolopyridine derivatives against the specified cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of Pyrazolopyridine Derivatives
| Scaffold Type | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| 2H-Pyrazolo[4,3-c]pyridine | K562 (Leukemia) | 2.4 µM | nih.gov |
| 2H-Pyrazolo[4,3-c]pyridine | MV4-11 (Leukemia) | 1.5 µM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | HCT-116 (Colon) | 6 nM | nih.gov |
| Pyrazolo[3,4-c]pyridine | HCT-116 (Colon) | 3.0 - 16.0 µM | researchgate.net |
| Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | 45 nM | nih.gov |
| 2H-Pyrazolo[4,3-c]pyridine | MCF-7 (Breast) | 1.6 µM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | HepG-2 (Liver) | 0.14 µM | ekb.eg |
In Vitro Anti-inflammatory Activity and COX-2 Inhibition
While direct studies on the anti-inflammatory or cyclooxygenase (COX) inhibitory activity of this compound are not extensively documented in peer-reviewed literature, the broader class of pyrazolopyrimidine and related fused pyrazole (B372694) derivatives has demonstrated significant potential in this area. These scaffolds are frequently investigated as inhibitors of COX-1 and COX-2, enzymes crucial to the inflammatory pathway. nih.gov
Research into related pyrazolo[3,4-d]pyrimidine derivatives has identified compounds with potent and selective COX-2 inhibition. bsu.edu.egnih.gov For instance, a series of 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-ones showed superior inhibitory profiles against COX-2 compared to the reference standard indomethacin. nih.gov Similarly, other pyrazolopyrimidine analogues have been shown to selectively inhibit COX-2 activity in human monocytes, with IC50 values in the nanomolar range. bsu.edu.eg The development of new pyrazolo[3,4-d]pyrimidine hybrids has also yielded dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. mdpi.com
These findings underscore the potential of the pyrazole-fused pyridine (B92270) core as a pharmacophore for anti-inflammatory agents. The compound this compound represents a valuable starting material for synthesizing new analogues aimed at targeting COX enzymes, allowing for the exploration of how different substituents at the C3 and C4 positions influence potency and selectivity.
In Vitro Trypanocidal Activity against Parasitic Organisms (e.g., Trypanosoma cruzi)
The search for new treatments for parasitic infections like Chagas disease, caused by Trypanosoma cruzi, has led to the investigation of various heterocyclic compounds. Although specific data on the trypanocidal activity of this compound is limited, related pyrazolopyridine isomers have shown promising results.
A proof-of-concept study identified pyrazolo[4,3-c]pyridine derivatives as the first-in-class inhibitors of the PEX14–PEX5 protein-protein interaction (PPI) in T. cruzi and T. brucei. acs.org These compounds disrupt the import of essential proteins into glycosomes, organelles vital for parasite metabolism, leading to parasite death in vitro at nanomolar concentrations. acs.org Similarly, libraries of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols have been synthesized and tested against intracellular T. cruzi amastigotes, identifying several compounds with high trypanocidal activity, although selectivity remains a challenge to be addressed through further chemical optimization. nih.gov The pyrazolo[3,4-b]pyridine scaffold has also been explored, with some derivatives showing activity against T. cruzi. mdpi.com These studies highlight the potential of the broader pyrazolopyridine class as a source of new anti-parasitic agents.
Autotaxin (ATX) Inhibitory Activity
There is currently a lack of specific published research detailing the investigation of this compound or its close derivatives as inhibitors of autotaxin (ATX). ATX is a secreted enzyme that generates the signaling lipid lysophosphatidic acid (LPA) and is a therapeutic target for conditions including fibrosis, inflammation, and cancer. The exploration of novel heterocyclic scaffolds against this target is an active area of research, and the versatile nature of the pyrazolo[3,4-c]pyridine core makes it a candidate for inclusion in future screening campaigns against ATX.
Investigation of Interactions with Purine-Binding Pockets in Enzymes
The pyrazolo[3,4-c]pyridine nucleus is a bioisostere of purine, the fundamental heterocyclic system of adenine (B156593) and guanine. This structural similarity is a key driver for its investigation as a privileged scaffold in drug discovery. rsc.org Many enzymes, particularly protein kinases, utilize adenosine (B11128) triphosphate (ATP) as a substrate, and their active sites feature a well-defined purine-binding pocket. Molecules that can mimic the purine structure can act as competitive inhibitors, blocking the enzyme's function.
The pyrazolo[3,4-c]pyridine core has attracted significant attention as a potential therapeutic agent for anti-inflammatory, anti-viral, and anti-cancer applications precisely because of the prevalence of purine-binding proteins in cellular pathways. rsc.org Research on related scaffolds like pyrazolo[3,4-d]pyrimidines has demonstrated their ability to act as ATP-competitive inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR). tandfonline.comnih.gov The design of these inhibitors often involves a pyrazolopyrimidine core to occupy the adenine-binding region of the ATP-binding site, with various substituents extending into adjacent hydrophobic regions to enhance potency and selectivity. tandfonline.comnih.gov The this compound scaffold provides an ideal starting point for creating such targeted inhibitors, where the C3 and C4 positions can be functionalized to interact with specific residues within an enzyme's active site.
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of a hit compound into a potent and selective drug candidate. For the pyrazolopyridine class, SAR exploration is robust, with modifications at each position of the bicyclic system influencing target engagement and biological activity. biorxiv.org
The this compound molecule is an excellent tool for SAR studies due to its distinct halogen substituents. The iodine at C3 is more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the bromine at C4, allowing for sequential and directed derivatization.
Key SAR insights from related pyrazolopyridine scaffolds include:
Substitution at the Pyrazole Nitrogen (N1): Modifications at this position can influence solubility and interactions with the solvent-exposed region of a binding pocket. In studies of pyrazolo[4,3-c]pyridines as trypanocidal agents, the presence of a substituent at N1 was found to be critical for potent activity. acs.org
Substitution at C3: This position often points towards the interior of an enzyme's binding pocket. In the development of TANK-binding kinase 1 (TBK1) inhibitors, the C3 position of the pyrazolo[3,4-b]pyridine core was a key site for modification to achieve high potency. nih.gov
Substitution at C4 and C6: These positions on the pyridine ring are crucial for modulating activity and selectivity. In pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors, introducing various amines at the C4 position significantly impacted cytotoxic activity. tandfonline.com For pyrazolo[3,4-b]pyridine based TBK1 inhibitors, the R² substituent at this position was a primary focus for optimization. nih.gov
Substitution at C5: This position is also amenable to modification to explore interactions within the target protein. nih.gov
The table below summarizes SAR trends for related pyrazolopyridine derivatives, illustrating the importance of substituent placement.
| Scaffold | Target | Position of Modification | Impact on Activity |
| Pyrazolo[4,3-c]pyridine | T. cruzi PEX14-PEX5 | Naphthalene at C3 | 8-fold increase in potency compared to phenyl. acs.org |
| Pyrazolo[3,4-d]pyrimidine | EGFR | Aliphatic amines at C4 | Generally not beneficial for cytotoxicity. tandfonline.com |
| Pyrazolo[3,4-d]pyrimidine | EGFR | Hydrazone at C4 | Led to the most potent compounds in the series. tandfonline.com |
| Pyrazolo[3,4-b]pyridine | TBK1 | Alkylamino at C3 | Showed no significant inhibitory activity. nih.gov |
| Pyrazolo[3,4-b]pyridine | TBK1 | Substituted anilines at C3 | Led to potent inhibitors (IC50 = 0.2 nM). nih.gov |
This table is generated based on data from studies on related but distinct pyrazolopyridine scaffolds to illustrate general SAR principles.
Investigation of In Vitro Mechanisms of Action (e.g., cell cycle perturbation, apoptosis induction)
While this compound itself has not been directly studied for its mechanism of action, derivatives from the broader pyrazolopyrimidine family have been extensively evaluated for their anticancer effects, frequently demonstrating the ability to induce cell cycle arrest and apoptosis. frontiersin.org
Studies on pyrazolo[3,4-d]pyrimidine compounds, which are also purine analogues, have shown they can induce apoptosis in various hematological malignancy cell lines. frontiersin.org One such compound was found to cause a significant increase in apoptotic cells, arresting the cell cycle and inhibiting Fyn kinase, a member of the Src family of tyrosine kinases. frontiersin.orgoncotarget.com In natural killer (NK) cell leukemia, this compound reduced cell viability and triggered caspase-3-mediated apoptosis. oncotarget.com
Further investigations into other pyrazolo[3,4-d]pyrimidine derivatives revealed they could induce cell cycle arrest at the SubG1 and G2/M phases in lung cancer cells. nih.gov The mechanism of apoptosis was linked to the disruption of the Bcl-2/Bax protein expression balance, favoring the pro-apoptotic Bax protein. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives developed as CDK2/CDK9 inhibitors were shown to arrest the cell cycle in breast cancer (MCF7) and colon cancer (HCT-116) cell lines and induce apoptosis. nih.gov
The table below details the mechanistic effects observed for various pyrazolopyrimidine derivatives in cancer cell lines.
| Compound Class | Cell Line | Mechanism of Action | Finding |
| Pyrazolo[3,4-d]pyrimidine | Jurkat (T-cell leukemia) | Apoptosis, Cell Cycle Arrest | Significant increase in apoptotic cells; arrest in G0/G1 and S phases. frontiersin.org |
| Pyrazolo[3,4-d]pyrimidine | KHYG1 (NK leukemia) | Apoptosis, Cell Cycle Arrest | Dose-dependent reduction in viability; induced caspase-3 mediated apoptosis. oncotarget.com |
| Pyrazolo[3,4-d]pyridazine | A549 (Lung cancer) | Apoptosis, Cell Cycle Arrest | Induced SubG1 and G2/M arrest; increased apoptotic cells from 0.57% to 10.06%. nih.gov |
| Pyrazolo[3,4-b]pyridine | MCF7 (Breast cancer) | Cell Cycle Arrest | Arrest at G2/M phase with 1.68-fold accumulation compared to control. nih.gov |
| Pyrazolo[3,4-b]pyridine | HCT-116 (Colon cancer) | Cell Cycle Arrest | Arrest at S phase with 1.97-fold accumulation compared to control. nih.gov |
This table is generated based on data from studies on related but distinct pyrazolopyridine scaffolds to illustrate common mechanisms of action.
Design and Synthesis of Analogues and Derivatives with Modified Substitution Patterns
The compound this compound is a highly valuable starting material for the synthesis of diverse chemical libraries. Its di-halogenated structure allows for selective, stepwise functionalization using modern cross-coupling methodologies. This vectorial functionalization is key to exploring the chemical space around the pyrazolopyridine core in fragment-based drug discovery (FBDD) and hit-to-lead campaigns. rsc.org
A general strategy involves leveraging the greater reactivity of the C-I bond over the C-Br bond in palladium-catalyzed reactions. This allows for an initial coupling reaction at the C3 position, followed by a subsequent, different coupling reaction at the C4 position.
Key synthetic transformations to generate analogues include:
Suzuki-Miyaura Coupling: Reaction at the C3-I position with various boronic acids or esters introduces aryl or heteroaryl substituents. rsc.org A subsequent Suzuki coupling can be performed at the C4-Br position. This is a common strategy for building bi-aryl structures often found in kinase inhibitors. rsc.org
Buchwald-Hartwig Amination: This reaction allows for the introduction of a wide range of amine-containing fragments at the C4-Br position, which is a common modification for improving potency and pharmacokinetic properties. rsc.org
Sonogashira Coupling: The C3-I bond can be reacted with terminal alkynes to install alkynyl groups, which can serve as handles for further chemistry or as final functionalities. arkat-usa.org
N-Alkylation/N-Arylation: The pyrazole nitrogen atoms (N1 and N2) can be selectively functionalized using various protecting groups or alkylating/arylating agents to modulate the compound's properties and interactions. rsc.org
Metalation: Directed metalation at other positions on the ring, such as C7, followed by quenching with an electrophile, provides another route to novel derivatives. rsc.org
For example, a synthetic route starting from a 5-halo-1H-pyrazolo[3,4-c]pyridine could involve N-protection, followed by a tandem borylation/Suzuki-Miyaura coupling at C3, and then a Buchwald-Hartwig amination at C5 (equivalent to C4 in the subject compound's numbering system), demonstrating how multiple growth vectors can be explored from a single scaffold. rsc.org This synthetic versatility makes this compound a powerful building block for generating novel compounds for biological screening.
Spectroscopic and Advanced Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, a combination of ¹H and ¹³C NMR experiments would be essential.
In a hypothetical ¹H NMR spectrum, one would expect to observe signals corresponding to the two aromatic protons on the pyridine (B92270) ring and the N-H proton of the pyrazole (B372694) ring. The chemical shifts (δ) of the pyridine protons would be influenced by the electron-withdrawing effects of the bromine atom and the fused pyrazole ring. The coupling constants (J) between these protons would provide definitive information about their relative positions on the pyridine ring. The N-H proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for each of the six carbon atoms in the bicyclic system. The carbons directly attached to the bromine and iodine atoms would exhibit characteristic chemical shifts, influenced by the heavy atom effect. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in correlating the proton and carbon signals, allowing for the complete and unambiguous assignment of the entire molecular structure.
Hypothetical ¹H and ¹³C NMR Data
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H (Pyridine) | 8.0 - 9.0 | - |
| H (Pyridine) | 7.0 - 8.0 | - |
| N-H (Pyrazole) | 10.0 - 14.0 (broad) | - |
| C-Br | - | 110 - 120 |
| C-I | - | 90 - 100 |
| C (Pyridine) | - | 140 - 155 |
| C (Pyridine) | - | 115 - 130 |
| C (Fusion) | - | 135 - 150 |
| C (Fusion) | - | 120 - 135 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement of the molecular ion, which can be used to confirm its elemental formula (C₆H₃BrIN₃). The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The isotopic pattern observed in the mass spectrum, arising from the presence of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I), would serve as a characteristic fingerprint for the presence of these halogens in the molecule.
Expected HRMS Data
| Ion | Calculated m/z |
| [M+H]⁺ (for ⁷⁹Br) | 323.8631 |
| [M+H]⁺ (for ⁸¹Br) | 325.8611 |
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Separation
Advanced chromatographic techniques are fundamental for assessing the purity of a chemical compound and for separating it from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) would be the method of choice for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a UV detector, would be a standard approach. The purity of the compound would be determined by the area percentage of its corresponding peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed if the compound is sufficiently volatile and thermally stable. The gas chromatograph would separate the compound from any volatile impurities, and the mass spectrometer would provide mass information for each separated component, aiding in their identification. The retention time in the gas chromatogram would be a characteristic property of the compound under specific analytical conditions.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data would unequivocally confirm the connectivity of the atoms and the geometry of the fused ring system, providing the ultimate proof of its structure. The analysis of the crystal packing can also reveal information about hydrogen bonding and other non-covalent interactions that govern the solid-state architecture.
Theoretical and Computational Studies of 4 Bromo 3 Iodo 1h Pyrazolo 3,4 C Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. susu.rusuperfri.org Methods like B3LYP with a suitable basis set such as 6-311+G(2d,p) can be employed to optimize the molecular geometry and calculate a range of electronic descriptors. susu.rusuperfri.org
These calculations can reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The electrostatic potential map visually represents the regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack, which is crucial for predicting its interactions with biological macromolecules.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions |
| Electron Affinity | 1.8 eV | Measure of the ability to accept an electron |
Molecular Docking Simulations for Ligand-Target Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.govmdpi.com Given that pyrazolopyridine derivatives are known to inhibit various kinases, molecular docking simulations of this compound could be performed against the active site of a relevant kinase, such as a cyclin-dependent kinase (CDK) or a tropomyosin receptor kinase (TRK). nih.govnih.gov
The process involves preparing the 3D structure of the ligand and the protein (often obtained from the Protein Data Bank). Docking algorithms then explore various binding poses and score them based on a scoring function that estimates the binding affinity. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov For instance, the pyrazole (B372694) and pyridine (B92270) nitrogens could act as hydrogen bond acceptors, while the aromatic rings could engage in π-π stacking interactions. mdpi.com
Table 2: Hypothetical Docking Results of this compound with a Kinase Target
| Parameter | Result | Details |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | Indicates strong predicted binding |
| Key Interacting Residues | Leu83, Val91, Phe146 | Highlights important amino acids in the binding site |
| Hydrogen Bonds | N1-H with backbone CO of Leu83 | Crucial for anchoring the ligand |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov An MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds. nih.gov
The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. nih.gov A stable RMSD suggests that the ligand remains bound in the active site in a consistent manner. Furthermore, MD simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
The predicted chemical shifts for the protons and carbons in the molecule would be influenced by the electronic environment of each nucleus. The presence of electronegative bromine and iodine atoms is expected to cause a downfield shift (higher ppm) for adjacent carbon and proton atoms due to their deshielding effects. acs.orgrsc.orgyoutube.com Comparing the calculated shifts with experimental data for related compounds can help in the structural elucidation of novel derivatives. nih.gov
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| C3 | 85.0 | Significant shielding due to iodo-substituent |
| C4 | 110.0 | Shielding effect of the bromo-substituent |
| C4a | 145.0 | Bridgehead carbon, deshielded |
| C6 | 125.0 | Aromatic carbon in the pyridine ring |
| C7 | 140.0 | Aromatic carbon in the pyridine ring |
Analysis of Aromaticity, Tautomeric Equilibria, and Energetic Profiles
The pyrazolo[3,4-c]pyridine system can exist in different tautomeric forms, primarily the 1H and 2H tautomers, where the proton is on different nitrogen atoms of the pyrazole ring. nih.govresearchgate.net Computational methods can be used to calculate the relative energies of these tautomers to determine the most stable form. nih.gov For many pyrazolopyridines, the 1H-tautomer is generally more stable. nih.gov
Aromaticity is another important property that can be assessed computationally using methods like Nucleus-Independent Chemical Shift (NICS) calculations. ias.ac.in These calculations can quantify the aromatic character of both the pyrazole and pyridine rings, which influences the molecule's stability and reactivity. The energetic profiles of different conformations, such as rotation around the C-Br or C-I bonds, can also be explored to understand the molecule's flexibility.
Mechanistic Studies of Reaction Pathways using Computational Models
Computational chemistry can be used to model the mechanisms of chemical reactions. For instance, the synthesis of this compound likely involves several steps. DFT calculations can be used to model the transition states and intermediates of these reactions, providing insights into the reaction mechanism and helping to optimize reaction conditions. rsc.org For example, in a potential synthesis involving a cyclization step, computational modeling could elucidate the most favorable pathway. mdpi.com
In Silico Approaches for Fragment Efficiency Estimation in Drug Design
Fragment-based drug design (FBDD) is a strategy where small molecular fragments are identified and then optimized into more potent lead compounds. nih.govmdpi.com The pyrazolo[3,4-c]pyridine core can be considered a valuable fragment. In silico methods can be used to estimate the "fragment efficiency" of this compound and its analogs. This involves calculating metrics such as ligand efficiency (LE), which relates the binding affinity to the number of heavy atoms. These estimations can guide the selection of the most promising fragments for further development in a drug discovery pipeline. rsc.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyrazolopyridine |
| Cyclin-dependent kinase |
Future Research Directions and Unexplored Avenues for 4 Bromo 3 Iodo 1h Pyrazolo 3,4 C Pyridine
Development of Novel and Sustainable Synthetic Routes (e.g., Flow Chemistry, Green Chemistry Approaches)
The future synthesis of 4-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine and its derivatives would benefit significantly from the adoption of modern synthetic technologies that prioritize sustainability, efficiency, and scalability.
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. mdpi.com The synthesis of related pyrazole (B372694) and pyrazoline congeners has been successfully demonstrated using flow reactors, sometimes in a hybrid approach with microwave irradiation to accelerate reactions like the Gould-Jacobs cyclization. mdpi.com For the multi-step synthesis of the pyrazolo[3,4-c]pyridine core, a continuous flow process could streamline the production, minimize handling of hazardous intermediates, and potentially enable the telescoped synthesis of derivatives without isolating intermediates. worktribe.com For example, a flow setup could be designed for the thermolysis of azidoacrylates or for the cyclization steps, potentially leading to quantitative yields with high purity. mdpi.com
Green Chemistry Approaches: The principles of green chemistry are paramount for developing environmentally benign synthetic protocols. Research into the halogenation of related pyrazolo[1,5-a]pyrimidines has shown the utility of water as a green solvent, employing readily available potassium halides and non-toxic hypervalent iodine(III) reagents at room temperature. nih.gov Similar strategies could be explored for the synthesis and functionalization of the this compound scaffold, reducing reliance on volatile and hazardous organic solvents. One-pot tandem or multicomponent reactions, which reduce waste by minimizing purification steps, represent another promising green avenue that has gained attention for synthesizing heterocyclic compounds. researchgate.net
Catalytic Systems for Highly Chemo- and Regioselective Transformations at Challenging Positions
The synthetic utility of this compound lies in the differential reactivity of its C-Br and C-I bonds, alongside other reactive positions on the heterocyclic core. Future research should focus on developing sophisticated catalytic systems to exploit these differences with high precision.
The C-I bond is generally more reactive than the C-Br bond in transition metal-catalyzed cross-coupling reactions, providing a basis for selective functionalization at the C-3 position. However, achieving high chemo- and regioselectivity remains a challenge that requires fine-tuning of catalysts and reaction conditions. Recent studies on 5-halo-1H-pyrazolo[3,4-c]pyridines have demonstrated selective functionalization at multiple positions:
C-3: Tandem C-H borylation followed by Suzuki-Miyaura cross-coupling. rsc.orgrsc.org
C-5: Palladium-catalyzed Buchwald-Hartwig amination. rsc.orgrsc.org
C-7: Selective metalation using TMPMgCl·LiCl, followed by reaction with electrophiles or Negishi cross-coupling. rsc.orgrsc.org
Future work should aim to expand the toolkit of selective transformations. This includes developing catalytic systems that can reverse the innate reactivity, for instance, by selectively activating the C-Br bond at C-4 in the presence of the C-I bond at C-3. The development of domino reactions, where a single catalyst orchestrates multiple bond-forming events in a cascade, could provide rapid access to complex derivatives from simple starting materials in a highly regioselective manner. rsc.org
Exploration of New Biological Targets and Novel Mechanisms of Action for Related Compounds
The pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities. nih.govnih.gov By exploring the activities of various isomers, researchers can identify promising new therapeutic targets for derivatives of this compound.
Kinase Inhibition: Many pyrazolopyridine derivatives are potent kinase inhibitors. For example, pyrazolo[3,4-b]pyridines act as inhibitors of Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1), targets in cancer and immunology. nih.govrsc.orgnih.gov Pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-c]pyridazines have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation and are prominent cancer targets. rsc.orgnih.govnih.gov Furthermore, tetrahydropyrazolo[3,4-c]pyridinones have been identified as highly potent and selective LIMK inhibitors. acs.org This body of evidence strongly suggests that libraries derived from this compound could yield novel inhibitors for these and other kinase families.
Neurodegenerative Diseases: A pyrazolo[3,4-b]pyridine derivative, Etazolate, has been clinically investigated for Alzheimer's disease. mdpi.com Recent work has also shown that novel pyrazolo[3,4-b]pyridines can be synthesized with a high affinity for β-amyloid plaques, a hallmark of Alzheimer's. mdpi.com This opens an exciting avenue for developing new diagnostic or therapeutic agents for neurodegenerative disorders based on the pyrazolo[3,4-c]pyridine scaffold.
Antimicrobial Agents: The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents. nih.gov Molecular hybrids combining pyrazolo[3,4-b]pyridine and triazole motifs have been designed and synthesized, showing potential as antibacterial drugs. nih.gov This strategy could be adapted to the this compound core to generate new classes of antibiotics.
Integration of Automated Synthesis and High-Throughput Screening in Derivatization Efforts
To fully exploit the potential of the this compound scaffold, a systematic exploration of its chemical space is required. This can be efficiently achieved by integrating automated synthesis with high-throughput screening (HTS).
Automated synthesis platforms can rapidly generate large libraries of derivatives by performing parallel reactions where different building blocks are introduced at the various reactive sites (C-3, C-4, N-1, etc.). This approach, coupled with the selective functionalization methods described previously, allows for the creation of a diverse set of molecules for biological evaluation. rsc.orgrsc.org
HTS was instrumental in identifying an initial pyrazolopyridazine hit as a potent CDK inhibitor, which subsequently led to the synthesis of more active analogues. nih.gov A similar workflow can be envisioned for this compound. An initial library of derivatives could be screened against a broad panel of biological targets, such as a kinase panel, to identify initial hits. These hits can then inform the design and automated synthesis of focused, second-generation libraries to optimize potency and selectivity, accelerating the hit-to-lead process. rsc.org
Investigation of Non-Pharmacological Applications (e.g., Material Science, Probes for Biological Systems, if applicable)
Beyond pharmacology, the unique electronic and photophysical properties of heterocyclic systems like pyrazolopyridines suggest their potential use in other scientific domains.
Material Science: Halogenated heterocyclic compounds are important foundational components in material science. nih.gov Related structures, such as pyrroloimidazoles, are considered key components for optoelectronic devices. mdpi.com The rigid, planar, and conjugated nature of the pyrazolo[3,4-c]pyridine core, combined with the potential for extensive derivatization, makes it an attractive candidate for the development of novel organic materials with applications in electronics, such as organic light-emitting diodes (OLEDs).
Probes for Biological Systems: The intrinsic fluorescence of some heterocyclic cores can be harnessed to create probes for biological imaging. mdpi.com For instance, certain pyrazolo[3,4-b]pyridines have been developed as fluorescent probes for detecting amyloid plaques in the brain. mdpi.com Derivatives of this compound could be functionalized with specific targeting moieties or environmentally sensitive fluorophores to create novel probes for visualizing specific proteins, organelles, or biological processes within living cells.
Q & A
Q. What are the established synthetic routes for 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine?
- Methodological Answer : The synthesis typically involves sequential halogenation of the pyrazolo[3,4-c]pyridine core. A common approach starts with a pyridinecarboxaldehyde derivative (e.g., 2-chloro-3-pyridinecarboxaldehyde) undergoing a ring-closing reaction using hydroxylamine hydrochloride in dimethylformamide (DMF) to form the pyrazolo-pyridine scaffold . Subsequent bromination at the 4-position can be achieved via electrophilic substitution using bromine in acetic acid. For iodination at the 3-position, a nucleophilic substitution reaction with iodine in the presence of potassium hydroxide (KOH) is effective, leveraging the electron-withdrawing effect of the adjacent bromine to direct reactivity .
Q. How is the structure of this compound validated?
- Methodological Answer : Characterization combines spectroscopic and computational methods:
- NMR : H and C NMR in DMSO-d6 reveal distinct peaks for aromatic protons and carbons. The deshielding effect of bromine and iodine aids in assigning positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 323.84 (C6H4BrIN3), with isotopic patterns matching bromine and iodine .
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of regiochemistry, though this requires high-purity samples .
Advanced Research Questions
Q. How can regioselectivity challenges during iodination be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) predicts electron-deficient positions prone to electrophilic attack. For the 3-iodo substitution, pre-bromination at the 4-position creates an electron-deficient site at C3, favoring iodination via directed metalation or base-assisted mechanisms . Optimizing reaction temperature (e.g., 0–25°C) and using polar aprotic solvents (DMF or DMSO) enhances selectivity .
Q. What is the impact of bromo and iodo substituents on cross-coupling reactivity?
- Methodological Answer : The bromine atom at C4 undergoes Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh3)4 as a catalyst in toluene/water (yields: 70–85%) . The iodo group at C3 is more reactive in Sonogashira or Buchwald-Hartwig amination due to lower bond dissociation energy. For example, coupling with terminal alkynes using PdCl2(PPh3)2 and CuI in triethylamine affords alkynylated derivatives . Competing reactivity between Br and I can be mitigated by sequential coupling under tailored conditions.
Q. How can in vivo pharmacological activity be evaluated for this compound?
- Methodological Answer :
- In vitro screening : Prioritize assays targeting kinase inhibition (e.g., JAK2 or EGFR) due to structural similarity to pyrazolo-pyridine kinase inhibitors. Use ATP-competitive binding assays with IC50 determination .
- ADME profiling : Assess metabolic stability using liver microsomes (human/rat) and permeability via Caco-2 monolayers. The bromine and iodine substituents may increase logP, requiring formulation optimization for bioavailability .
- In vivo efficacy : Administer in xenograft models (e.g., HCT-116 colorectal cancer) at 10–50 mg/kg (oral or IP). Monitor tumor volume reduction and toxicity markers (ALT/AST levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
